5-Chloro-2-(chloromethyl)pyrimidine hydrochloride
Description
Systematic Nomenclature and Structural Identification
This compound exhibits a well-defined chemical structure that can be systematically described through established nomenclature principles. The compound exists in two primary forms: the free base form with Chemical Abstracts Service number 944902-28-7 and the hydrochloride salt form with Chemical Abstracts Service number 1427454-12-3. The systematic name follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound.
The molecular structure is characterized by a pyrimidine ring system containing nitrogen atoms at positions 1 and 3, with specific substitution patterns that define its chemical identity. The free base form possesses the molecular formula C₅H₄Cl₂N₂ with a molecular weight of 163.00 grams per mole, while the hydrochloride salt form exhibits the molecular formula C₅H₅Cl₃N₂ with a molecular weight of 199.47 grams per mole. The structural configuration includes a chlorine atom positioned at carbon-5 of the pyrimidine ring and a chloromethyl group (-CH₂Cl) attached to carbon-2.
The following table summarizes the key structural and identification parameters for both forms of the compound:
| Property | Free Base Form | Hydrochloride Salt Form |
|---|---|---|
| Chemical Abstracts Service Number | 944902-28-7 | 1427454-12-3 |
| Molecular Formula | C₅H₄Cl₂N₂ | C₅H₅Cl₃N₂ |
| Molecular Weight | 163.00 g/mol | 199.47 g/mol |
| International Union of Pure and Applied Chemistry Name | 5-chloro-2-(chloromethyl)pyrimidine | This compound |
| Simplified Molecular Input Line Entry System | C1=C(C=NC(=N1)CCl)Cl | Cl.ClCC1=NC=C(Cl)C=N1 |
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEDEZDHLRCCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Addition
- The chlorination step is often carried out by reacting the methyl-substituted pyrimidine intermediate with chlorine gas or chemical chlorinating agents.
- A solvent such as N,N-dimethylformamide (DMF) is used to control the reaction temperature, typically between -5 °C and 25 °C.
- Chlorine gas is introduced gradually under stirring, and the reaction is maintained for about 1 hour after completion of chlorine addition to ensure full conversion.
- The molar ratio of intermediate to DMF ranges from 1:0.05 to 1:1.7, with an optimal ratio of about 1:0.1–0.5 for efficient chlorination.
- The chlorination addition produces an intermediate solution (denoted as medium IV in related pyridine syntheses) ready for cyclization.
Cyclization Reaction
- The chlorinated intermediate in DMF is transferred to a second reaction vessel.
- A suitable solvent such as toluene, chlorobenzene, dichloroethane, or petroleum ether is added.
- A cyclization catalyst, which can be an organic base or hydrogen halide, is introduced.
- Chlorinating cyclization reagents such as phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, solid phosgene, or thionyl chloride are added dropwise.
- The reaction mixture is heated to a controlled temperature to promote ring closure and chloromethylation.
- The reaction is monitored until the intermediate content falls below 0.5%, indicating near-completion.
- The reaction is quenched by water addition, followed by extraction, neutralization, washing, and solvent removal.
- Final purification is achieved by vacuum distillation, yielding a product with purity greater than 95%.
Alternative Chlorination Methods
Use of Trichloroisocyanuric Acid (TCCA)
- A safer and more environmentally friendly method uses trichloroisocyanuric acid as a chlorinating agent.
- The reaction proceeds at 80–200 °C under atmospheric or slight vacuum conditions.
- This method avoids the use of chlorine gas and solvents, reducing hazardous waste and simplifying purification.
- The reaction is monitored by gas chromatography to control the conversion efficiency.
- By-products such as cyanuric acid can be recovered and recycled back into TCCA, enhancing sustainability.
Oxidation and Chlorination via Hydroxymethyl Intermediates
- Starting from 2-methylpyridine or related compounds, oxidation with hydrogen peroxide in acetic acid forms N-oxide intermediates.
- Subsequent reactions convert these to 2-pyridinemethanol derivatives.
- Chlorination of these hydroxymethyl intermediates with thionyl chloride or phosphorus pentachloride yields chloromethylpyridine hydrochloride salts.
- This method features mild conditions, high yield, and suitability for industrial scale-up.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination Addition | Chlorine gas + DMF solvent | -5 to 25 | ~1 hour post Cl2 addition | >95 | Molar ratio intermediate:DMF = 1:0.1–0.5 optimal |
| Cyclization | Phosphorus oxychloride or phosgene + toluene solvent | 80 to 120 | Variable | >95 | Catalyst: organic base or hydrogen halide; monitored by intermediate content (<0.5%) |
| TCCA Chlorination | Trichloroisocyanuric acid (TCCA) | 80 to 200 | Controlled by GC | High | Solvent-free, avoids chlorine gas, recyclable by-products |
| Oxidation + Chlorination | H2O2 in acetic acid, then thionyl chloride | 70–80 (oxidation), 0–150 (chlorination) | 10–14 h (oxidation) | High | Molar ratios controlled; mild and industrially feasible |
Purification and Product Quality
- After reaction completion, the mixture is quenched with water.
- Extraction with organic solvents removes impurities.
- Neutralization steps prevent residual acidity.
- Washing with water ensures removal of inorganic salts.
- Vacuum distillation yields the final this compound with purity exceeding 95%.
- Analytical methods such as gas chromatography and NMR spectroscopy confirm product identity and purity.
Research Findings and Industrial Relevance
- The chlorination-cyclization method using phosphorus oxychloride and DMF solvent is widely adopted due to high yield and product purity.
- The TCCA method offers a safer alternative to chlorine gas, reducing environmental impact and operational hazards.
- Oxidation followed by chlorination of hydroxymethyl intermediates provides a mild and cost-effective route, suitable for large-scale production.
- Control of reaction temperature, reagent molar ratios, and reaction time is critical for minimizing by-products and maximizing yield.
- Recycling of by-products and solvents enhances process sustainability and economics.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield substituted pyrimidine derivatives .
Scientific Research Applications
Scientific Research Applications
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride has a wide range of applications in various scientific fields:
Organic Synthesis
- Building Block: It serves as a key building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Reactivity: Due to its dual chlorine substituents, it participates in nucleophilic substitution reactions, oxidation, reduction, and coupling reactions.
Medicinal Chemistry
- Drug Development: This compound is utilized as an intermediate in the synthesis of drugs targeting central nervous system disorders and cardiovascular diseases. Its derivatives have shown potential as enzyme inhibitors and bioactive molecules.
- Case Study: In vitro studies have demonstrated that derivatives of this compound exhibit anti-inflammatory activity comparable to established drugs like celecoxib, indicating its potential for developing new therapeutic agents.
Agricultural Chemistry
- Pesticides and Herbicides: It is a crucial intermediate in the production of various pesticides and herbicides, contributing to agricultural sustainability.
The biological activity of this compound is notable due to its potential interactions with biological macromolecules. While specific mechanisms remain largely uncharacterized, preliminary studies suggest that it may influence various biological pathways.
Toxicological Profile
Research into the toxicological aspects of this compound is essential for understanding its safety profile in medicinal applications. Preliminary assessments indicate that while it has promising bioactivity, further studies are needed to fully elucidate its pharmacodynamics and pharmacokinetics.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride involves its reactivity with nucleophiles, leading to the formation of substituted pyrimidine derivatives. The molecular targets and pathways involved are primarily related to its role as a reagent in chemical syntheses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
2-Chloro-5-(chloromethyl)pyrimidine (CAS 148406-13-7)
- Structure : Chloro at 2-position, chloromethyl at 5-position.
- Key Differences : Positional isomerism alters electronic distribution. The 2-chloro group may increase steric hindrance for reactions at the 4- or 6-positions compared to the target compound. Purity: 98% .
5-Chloro-2-(chloromethyl)pyrimidine (CAS 944902-28-7)
- Structure : Identical to the target compound but lacks the hydrochloride salt.
- Key Differences: Neutral form may exhibit lower solubility in aqueous systems. Reactivity in non-polar solvents could differ due to absence of ionic interactions .
2-Amino-5-(chloromethyl)pyrimidine Hydrochloride (CAS 120747-86-6)
- Structure: Amino group replaces 2-chloro in the target compound.
- Key Differences: The amino group enhances nucleophilicity, enabling direct participation in amidation or alkylation reactions. Molecular weight: 180.03 g/mol .
Functional Group Modifications
5-Chloro-2-(pyrrolidin-3-ylsulfonyl)pyrimidine Hydrochloride (CAS 1420864-08-9)
- Structure : Pyrrolidin-3-ylsulfonyl group replaces chloromethyl.
- Molecular weight: 284.17 g/mol .
(5-Chloropyrimidin-2-yl)methanamine Hydrochloride (CAS 1609409-10-0)
Halogenation and Salt Forms
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5)
- Structure : Bromine and chloro substituents on a pyrrolopyridine scaffold.
- Purity: 97% .
2-(Chloromethyl)-5-methylpyrimidine Hydrochloride (CAS 1384430-75-4)
Physical and Chemical Properties
Biological Activity
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHClN and is classified as a pyrimidine derivative. The presence of chloro and chloromethyl groups contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties. The compound's mechanism of action involves the formation of covalent bonds with nucleophilic sites in biological molecules, which can inhibit enzyme activities or disrupt cellular processes.
Antimicrobial Activity
A study highlighted the antimicrobial properties of related pyrimidine derivatives, noting their effectiveness against various bacterial strains. For instance, compounds structurally similar to 5-Chloro-2-(chloromethyl)pyrimidine exhibited minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against bacteria such as Bacillus cereus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 5-Chloro-2-(chloromethyl)pyrimidine | 0.23 - 0.70 | Bacillus cereus |
| Similar Derivative | 0.47 - 0.94 | Escherichia coli |
Anti-inflammatory Activity
Recent studies have also explored the anti-inflammatory effects of pyrimidine derivatives, including those similar to 5-Chloro-2-(chloromethyl)pyrimidine. The compounds demonstrated significant inhibition of cyclooxygenase-2 (COX-2) with IC values comparable to standard anti-inflammatory drugs like celecoxib .
| Compound | IC (μmol) | Comparison Drug | IC (μmol) |
|---|---|---|---|
| 5-Chloro-2-(chloromethyl)pyrimidine | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition of critical enzymatic pathways or cellular functions .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. A bioassay involving Fischer 344 rats and B6C3F1 mice indicated no significant carcinogenic effects at the tested dosages over a prolonged exposure period . However, slight dose-related body weight depression was observed in mice, suggesting careful consideration of dosage in further studies.
Case Studies and Research Findings
- Antimicrobial Efficacy : A case study demonstrated that derivatives similar to 5-Chloro-2-(chloromethyl)pyrimidine showed promising antibacterial activity against resistant strains, emphasizing the need for further exploration in drug development .
- Anti-inflammatory Effects : Another study reported that certain pyrimidine derivatives significantly reduced inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .
- Toxicological Assessment : The long-term study on rodents provided insights into the safety profile of related compounds, suggesting that while some effects were noted, they did not indicate significant toxicity or carcinogenicity under the conditions tested .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2-(chloromethyl)pyrimidine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via chloromethylation of pyrimidine derivatives. For example, hydroxymethylation of 5-chloropyrimidine using formaldehyde under acidic conditions, followed by chlorination with thionyl chloride (SOCl₂) or HCl gas. Key parameters include temperature control (0–5°C during chlorination to minimize side reactions) and stoichiometric excess of chlorinating agents (1.5–2.0 equivalents). Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of chloromethyl (–CH₂Cl) and pyrimidine ring protons (e.g., singlet for C5-Cl in -NMR).
- HPLC : Monitor purity with a C18 column, mobile phase of acetonitrile/water (70:30), and UV detection at 254 nm.
- Elemental Analysis : Verify Cl content (theoretical ~35.4% for C₅H₅Cl₂N₂·HCl). Cross-reference with CAS data (e.g., CAS 936643-80-0) for validation .
Q. What solvents and conditions are compatible with this compound in nucleophilic substitution reactions?
- Methodological Answer : The compound reacts efficiently in polar aprotic solvents (DMF, DMSO) at 50–80°C. For SN2 reactions with amines, use 1.2 equivalents of base (e.g., K₂CO₃) to deprotonate the nucleophile. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1). Note: Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the chloromethyl group .
Advanced Research Questions
Q. How does the reactivity of this compound compare to structurally similar compounds (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride)?
- Methodological Answer : Comparative studies show that pyrimidine derivatives exhibit higher electrophilicity at the chloromethyl group due to the electron-withdrawing effect of the pyrimidine ring. For example, in Suzuki couplings, 5-chloro-2-(chloromethyl)pyrimidine reacts 20–30% faster than pyridine analogs. Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict reactivity differences .
Q. What strategies mitigate instability of this compound under varying pH conditions?
- Methodological Answer : Stability studies indicate decomposition at pH > 8 (hydrolysis of chloromethyl to hydroxymethyl). To stabilize:
- Store at pH 4–6 (0.1 M acetate buffer).
- Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation.
- Lyophilize and store at –20°C in amber vials to avoid photodegradation .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. For example, residual DMF in crude products may inhibit enzymes. Mitigation steps:
- Repurify via column chromatography (silica gel, gradient elution).
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase studies) and control for solvent effects (e.g., ≤0.1% DMSO). Cross-validate with LC-MS to confirm compound integrity .
Q. What mechanistic insights explain the dual reactivity (chlorine vs. chloromethyl group) in cross-coupling reactions?
- Methodological Answer : The chloromethyl group undergoes SN2 displacement preferentially under basic conditions, while the C5-Cl participates in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). To isolate reactivity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
